molecular formula C11H12N2O4S B5734657 N-(3-methylphenyl)-4-nitro-1,1-dioxo-2,5-dihydrothiophen-3-amine

N-(3-methylphenyl)-4-nitro-1,1-dioxo-2,5-dihydrothiophen-3-amine

Cat. No.: B5734657
M. Wt: 268.29 g/mol
InChI Key: AFIWSEJUYWCWFJ-UHFFFAOYSA-N
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Description

N-(3-methylphenyl)-4-nitro-1,1-dioxo-2,5-dihydrothiophen-3-amine is a complex organic compound with a unique structure that includes a nitro group, a methylphenyl group, and a dihydrothiophen ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methylphenyl)-4-nitro-1,1-dioxo-2,5-dihydrothiophen-3-amine typically involves multiple stepsThe reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow microreactor systems to optimize reaction kinetics and improve efficiency. This method allows for better control over reaction conditions and can lead to higher yields and reduced production costs .

Chemical Reactions Analysis

Types of Reactions

N-(3-methylphenyl)-4-nitro-1,1-dioxo-2,5-dihydrothiophen-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various solvents like dimethylformamide. The reaction conditions, such as temperature and pressure, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce new functional groups to the aromatic ring .

Scientific Research Applications

N-(3-methylphenyl)-4-nitro-1,1-dioxo-2,5-dihydrothiophen-3-amine has several scientific research applications:

Mechanism of Action

The mechanism by which N-(3-methylphenyl)-4-nitro-1,1-dioxo-2,5-dihydrothiophen-3-amine exerts its effects involves interactions with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways involved can vary depending on the specific application and the environment in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-methylphenyl)-4-nitro-1,1-dioxo-2,5-dihydrothiophen-3-amine is unique due to its combination of a nitro group, a methylphenyl group, and a dihydrothiophen ring. This unique structure gives it distinct chemical and physical properties, making it valuable for various applications in research and industry .

Properties

IUPAC Name

N-(3-methylphenyl)-4-nitro-1,1-dioxo-2,5-dihydrothiophen-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O4S/c1-8-3-2-4-9(5-8)12-10-6-18(16,17)7-11(10)13(14)15/h2-5,12H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFIWSEJUYWCWFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC2=C(CS(=O)(=O)C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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